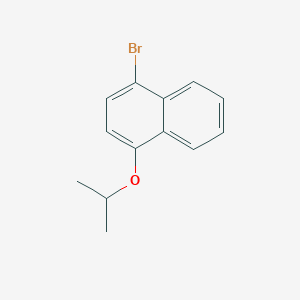
1-Bromo-4-isopropoxynaphthalene
Descripción general
Descripción
1-Bromo-4-isopropoxynaphthalene is an organic compound with the molecular formula C13H13BrO. It is a derivative of naphthalene, where a bromine atom is substituted at the first position and an isopropoxy group at the fourth position. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity .
Métodos De Preparación
1-Bromo-4-isopropoxynaphthalene can be synthesized through several methods. One common synthetic route involves the bromination of 4-isopropoxynaphthalene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or dichloromethane under reflux conditions .
Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent product quality and yield. These methods often optimize reaction conditions, including temperature, pressure, and reagent concentrations, to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
1-Bromo-4-isopropoxynaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium methoxide, potassium tert-butoxide, and lithium diisopropylamide (LDA).
Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium methoxide yield 4-isopropoxynaphthalene, while oxidation reactions with potassium permanganate produce 4-isopropoxybenzaldehyde .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which 1-Bromo-4-isopropoxynaphthalene exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. This process involves the formation of a transition state where the nucleophile attacks the carbon atom bonded to the bromine, leading to the release of bromide ion .
In oxidation reactions, the isopropoxy group is converted to a carbonyl group through the transfer of oxygen atoms from the oxidizing agent. This process involves the formation of an intermediate where the oxygen atoms are added to the carbon atom, resulting in the formation of a carbonyl compound .
Comparación Con Compuestos Similares
1-Bromo-4-isopropoxynaphthalene can be compared with other brominated naphthalene derivatives, such as:
1-Bromo-2-isopropoxynaphthalene: Similar in structure but with the isopropoxy group at the second position.
1-Bromo-4-methoxynaphthalene: Contains a methoxy group instead of an isopropoxy group.
1-Bromo-4-ethoxynaphthalene:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the isopropoxy group, which imparts distinct reactivity and applications compared to its analogs .
Propiedades
IUPAC Name |
1-bromo-4-propan-2-yloxynaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO/c1-9(2)15-13-8-7-12(14)10-5-3-4-6-11(10)13/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMHRFXDFPTMIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C2=CC=CC=C21)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















